molecular formula C16H19ClFN3O2S B7012031 N-(2-chloro-4-fluorophenyl)-1-(cyclopropylmethyl)-2-ethyl-N-methylimidazole-4-sulfonamide

N-(2-chloro-4-fluorophenyl)-1-(cyclopropylmethyl)-2-ethyl-N-methylimidazole-4-sulfonamide

Cat. No.: B7012031
M. Wt: 371.9 g/mol
InChI Key: NUFHWJIGJCICEA-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-1-(cyclopropylmethyl)-2-ethyl-N-methylimidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, an imidazole ring, and several substituents that contribute to its chemical properties and reactivity.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-1-(cyclopropylmethyl)-2-ethyl-N-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFN3O2S/c1-3-15-19-16(10-21(15)9-11-4-5-11)24(22,23)20(2)14-7-6-12(18)8-13(14)17/h6-8,10-11H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFHWJIGJCICEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1CC2CC2)S(=O)(=O)N(C)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-1-(cyclopropylmethyl)-2-ethyl-N-methylimidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the sulfonamide group: This step involves the reaction of the imidazole derivative with chlorosulfonic acid, followed by neutralization with a base.

    Substitution reactions:

    Final modifications: The ethyl and N-methyl groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)-1-(cyclopropylmethyl)-2-ethyl-N-methylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(2-chloro-4-fluorophenyl)-1-(cyclopropylmethyl)-2-ethyl-N-methylimidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-1-(cyclopropylmethyl)-2-ethyl-N-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluorophenyl)methylcyclopropanamine
  • N-(2-chloro-4-fluorophenyl)cycloheptanamine
  • N-(2-chloro-4-fluorophenyl)cyclooctanamine

Uniqueness

N-(2-chloro-4-fluorophenyl)-1-(cyclopropylmethyl)-2-ethyl-N-methylimidazole-4-sulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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